2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile
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Overview
Description
2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy-phenylamino group
Preparation Methods
The synthesis of 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile involves several steps. One common method includes the reaction of 2,2,3,3,3-pentafluoro-1-propanol with 4-methoxy-aniline under specific conditions to form an intermediate product. This intermediate is then reacted with malononitrile to yield the final compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine .
Chemical Reactions Analysis
2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile stands out due to its unique combination of fluorine atoms and a methoxy-phenylamino group. Similar compounds include:
2,2,3,3,3-Pentafluoro-1-propanol: A simpler fluorinated alcohol used in various chemical reactions.
1,1,3,3,3-Pentafluoro-2-trifluoromethylpropyl methyl ether: Another fluorinated compound with different functional groups and applications.
1-Butanone, 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-phenyl-: A fluorinated ketone with distinct chemical properties and uses.
Properties
CAS No. |
445465-07-6 |
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Molecular Formula |
C13H8F5N3O |
Molecular Weight |
317.21 g/mol |
IUPAC Name |
2-[2,2,3,3,3-pentafluoro-1-(4-methoxyanilino)propylidene]propanedinitrile |
InChI |
InChI=1S/C13H8F5N3O/c1-22-10-4-2-9(3-5-10)21-11(8(6-19)7-20)12(14,15)13(16,17)18/h2-5,21H,1H3 |
InChI Key |
CIQKKVBYLKIOTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C(C#N)C#N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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